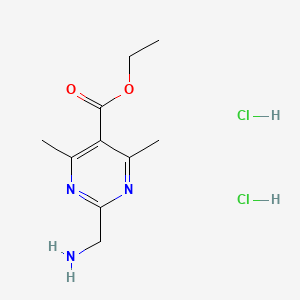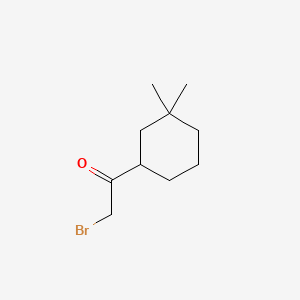
2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one is an organic compound characterized by the presence of a bromine atom attached to an ethanone group, which is further bonded to a 3,3-dimethylcyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one typically involves the bromination of 1-(3,3-dimethylcyclohexyl)ethan-1-one. This process can be carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3,3-dimethylcyclohexyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3,3-dimethylcyclohexyl)ethanoic acid.
科学的研究の応用
2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, facilitating various chemical reactions and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one
- 2-Bromo-1-(3,3-dimethylcyclopentyl)ethan-1-one
Uniqueness
2-Bromo-1-(3,3-dimethylcyclohexyl)ethan-1-one is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-bromo-1-(3,3-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H17BrO/c1-10(2)5-3-4-8(6-10)9(12)7-11/h8H,3-7H2,1-2H3 |
InChIキー |
BRJJBOFXSUCINY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)C(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


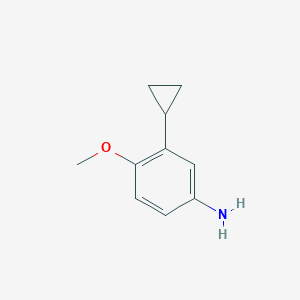
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
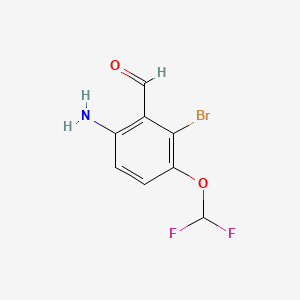
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)

![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
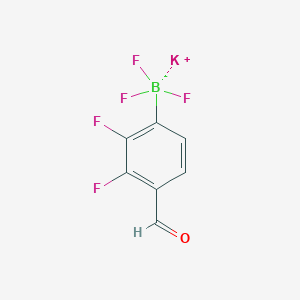
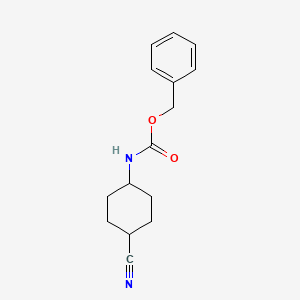
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
